ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS No.: 843669-73-8
Cat. No.: VC11895030
Molecular Formula: C22H20O7
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 843669-73-8 |
|---|---|
| Molecular Formula | C22H20O7 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | ethyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C22H20O7/c1-4-26-22(25)14-5-7-15(8-6-14)28-19-12-27-18-11-16(29-21(24)13(2)3)9-10-17(18)20(19)23/h5-13H,4H2,1-3H3 |
| Standard InChI Key | KKKYBMJDOTXWNS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C |
Introduction
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. It features a chromen-4-one core linked to a benzoate ester through an ether linkage, with a 2-methylpropanoyl group adding to its structural complexity. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Synthesis Methods
The synthesis of ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:
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Formation of the Chromen-4-one Core: This is achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
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Introduction of the 2-Methylpropanoyl Group: This involves the esterification of the chromen-4-one core with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
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Etherification with Benzoic Acid: The final step involves the etherification of the intermediate product with ethyl 4-hydroxybenzoate under basic conditions to yield the target compound.
Synthetic Route Table
| Step | Reaction | Reagents |
|---|---|---|
| 1 | Condensation and Cyclization | Salicylaldehyde, Ethyl Acetoacetate, Base |
| 2 | Esterification | 2-Methylpropanoic Acid, DCC |
| 3 | Etherification | Ethyl 4-Hydroxybenzoate, Base |
Chemical Reactivity
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions typical for esters and chromenones, including:
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Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: Targeting the ester and ether linkages for nucleophilic substitution reactions.
Chemical Reactions Table
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acids or Ketones |
| Reduction | LiAlH₄, NaBH₄ | Alcohols |
| Substitution | Amines, Thiols | Substituted Esters or Ethers |
Biological Activities and Applications
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate exhibits significant biological activities, primarily attributed to its chromenone structure. These activities include anti-inflammatory, antioxidant, and antimicrobial properties. The compound is studied for its potential as a therapeutic agent in various diseases and is used as a building block in the synthesis of more complex molecules.
Biological Activities Table
| Activity | Description |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antioxidant | Neutralization of free radicals |
| Antimicrobial | Inhibition of microbial growth |
Comparison with Similar Compounds
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other chromen-4-one derivatives, such as coumarin and flavonoids. While coumarin is known for its anticoagulant properties, flavonoids are recognized for their antioxidant and anti-inflammatory effects. The unique structural features of ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate confer distinct chemical and biological properties compared to these simpler derivatives.
Comparison Table
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Coumarin | Simple aromatic compound | Anticoagulant properties |
| Flavonoids | Similar core structure | Antioxidant and anti-inflammatory effects |
| Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate | Complex chromen-4-one derivative | Enhanced biological activity due to specific substituents |
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